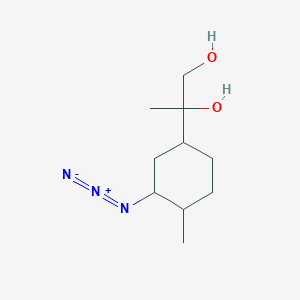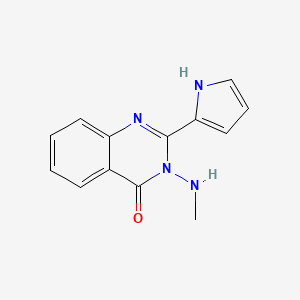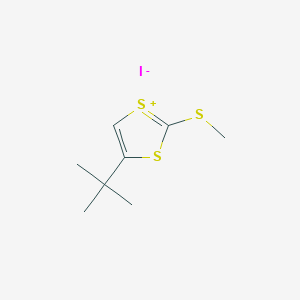
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dithiolylidene group, a tert-butyl group, and a sulfanium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide typically involves the reaction of 4-tert-butyl-2H-1,3-dithiol-2-one with methyl iodide in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium iodide moiety to a thiol or sulfide.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through covalent or non-covalent interactions. The pathways involved may include the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A compound with similar reactivity and used in organic synthesis.
Malonic acid: Another dicarboxylic acid with comparable chemical properties.
Dimethyl malonate: Similar in structure and used in similar synthetic applications.
Uniqueness
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities set it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89769-52-8 |
|---|---|
Molecular Formula |
C8H13IS3 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-tert-butyl-2-methylsulfanyl-1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C8H13S3.HI/c1-8(2,3)6-5-10-7(9-4)11-6;/h5H,1-4H3;1H/q+1;/p-1 |
InChI Key |
XXMDRCWSFCPVFH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=C[S+]=C(S1)SC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


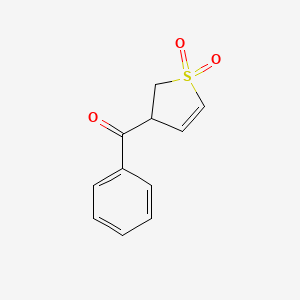
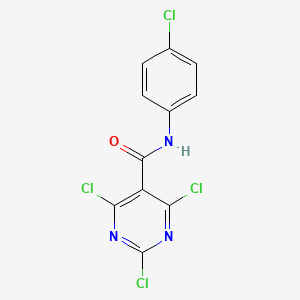
![3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol](/img/structure/B14388705.png)
![1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL](/img/structure/B14388706.png)
![6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14388708.png)

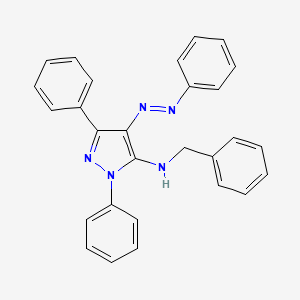
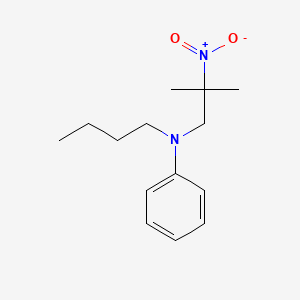
![1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14388736.png)
![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)
